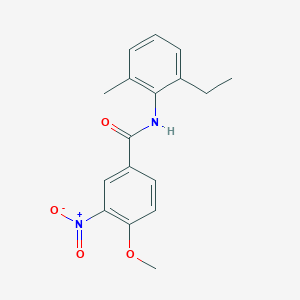

![molecular formula C21H23ClN6O2 B5519081 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, including structures related to 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, involves multi-step chemical reactions that yield heterocyclic compounds. These synthesis processes often employ reactions between various substituted pyrimidines and other chemical entities to form compounds with significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). The synthesis pathways are characterized by their ability to introduce diverse functional groups, leading to a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their biological activity and interaction with biological targets. Studies on similar pyrimidine derivatives reveal the importance of molecular tautomerism and the impact of crystalline forms on the stability and reactivity of these compounds. For instance, the analysis of different tautomeric forms of chloro-substituted pyrimidines has shown how structural variations can influence molecular recognition processes vital for pharmaceutical action (Rajam et al., 2017).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives towards various chemical reagents highlights the versatility of these compounds in chemical synthesis and potential drug design. The ability to undergo nucleophilic substitution, cycloaddition, and other reactions makes these molecules particularly valuable in synthesizing complex heterocyclic compounds with potential therapeutic effects. Research has demonstrated the synthesis of novel compounds through reactions involving pyrimidine derivatives, showcasing their broad chemical reactivity and utility in medicinal chemistry (Majumdar et al., 1998).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. The crystalline structure and hydrogen bonding patterns can significantly affect the compound's solubility and, consequently, its bioavailability. Studies on compounds similar to 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine provide insights into their physical characteristics and how these properties influence their chemical behavior and potential use in pharmaceuticals (Karczmarzyk & Malinka, 2004).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Application

Heterocyclic compounds, including pyrimidines and their derivatives, play a significant role in medicinal chemistry due to their biological activities. Research has been conducted on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds have been evaluated for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, showcasing the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antineoplastic Activity

Compounds with benzimidazole condensed ring systems have been synthesized and evaluated for their antineoplastic activity. These investigations aim at discovering new agents for cancer treatment, with some derivatives showing variable degrees of activity against different cancer cell lines. This research highlights the importance of heterocyclic compounds in developing new antineoplastic agents (Abdel-Hafez, 2007).

Antimicrobial and Antifungal Applications

The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity demonstrates the potential of heterocyclic compounds in addressing infectious diseases. These studies show variable and modest activity against different strains of bacteria and fungi, highlighting the ongoing need for novel antimicrobials (Patel et al., 2011).

Optical Properties and Sensor Applications

Research into the optical properties of imidazo[1,2-a]pyrimidines, facilitated by copper oxide nanoparticle-catalyzed synthesis, has led to discoveries in fluorescent sensors, particularly for zinc ions. This work illustrates the versatility of heterocyclic compounds in developing sensors and exploring their optical properties (Rawat & Rawat, 2018).

Mécanisme D'action

The mechanism of action of imidazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological targets. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c1-14-15(2)28(13-25-14)20-11-19(23-12-24-20)26-6-8-27(9-7-26)21(29)17-10-16(22)4-5-18(17)30-3/h4-5,10-13H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBAUZUDHDZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)